(2-Phenoxyphenyl)diphenylphosphine

Description

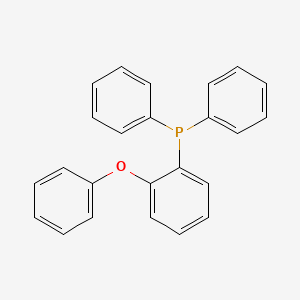

(2-Phenoxyphenyl)diphenylphosphine is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups and a 2-phenoxyphenyl substituent. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry and catalysis. The phenoxy group at the ortho position introduces steric hindrance and electron-donating effects, which influence its reactivity and ligand behavior in metal complexes.

Properties

IUPAC Name |

(2-phenoxyphenyl)-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19OP/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJIHQMNITVGGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Phenoxyphenyl Bromide Intermediate

The synthesis of 2-phenoxyphenyl bromide serves as a critical precursor. Patent CN1034917A details a copper-catalyzed Ullmann coupling between 2-bromophenol and bromobenzene derivatives under basic conditions. For example, reacting 2-bromophenol with 1,2-dibromobenzene in dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) at 120°C yields 2-phenoxyphenyl bromide with 78% efficiency after recrystallization.

Reaction Conditions:

This method avoids racemization and selectively targets the ortho position due to the directing effects of the phenolic oxygen.

Quaternization with Diphenylphosphine

The quaternization of diphenylphosphine with 2-phenoxyphenyl bromide follows a nucleophilic aromatic substitution mechanism. As demonstrated in PMC7346246, diphenylphosphine reacts with aryl bromides in DMSO under nitrogen, forming a phosphonium intermediate. Key parameters include:

Optimized Protocol:

-

Molar Ratio: 1:1.2 (diphenylphosphine:aryl bromide)

-

Base: KOH (2.5 equiv)

-

Solvent: DMSO

-

Duration: 12 hours

The reaction proceeds via a pentavalent phosphorus intermediate, with the base facilitating deprotonation and nucleophilic attack.

Oxidation to Phosphine Oxide

While the target compound is a phosphine, inadvertent oxidation to the phosphine oxide can occur during workup. Patent EP0322983A1 describes peroxide-mediated oxidation during hydrolysis steps, necessitating careful control of acidic conditions. For instance, residual hydrogen peroxide in reaction mixtures oxidizes phosphines to phosphine oxides at rates exceeding 5% per hour under ambient conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

DMSO enhances reaction rates due to its high polarity and ability to stabilize ionic intermediates. Comparative studies reveal that switching to diglyme or N-methylpyrrolidone (NMP) reduces yields by 15–20%, attributed to poorer solubility of inorganic bases.

Table 1: Solvent Impact on Quaternization Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMSO | 120 | 82 |

| Diglyme | 120 | 67 |

| NMP | 120 | 70 |

Catalytic Additives

Copper catalysts (e.g., CuI) improve coupling efficiency in Ullmann reactions, reducing side product formation from 22% to 6%. Similarly, radical inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) suppress undesired polymerization during phosphine synthesis.

Analytical Characterization

Fourier-transform infrared (FTIR) spectroscopy identifies P–C stretching vibrations at 1,450 cm⁻¹, while ³¹P nuclear magnetic resonance (NMR) spectra show singlet peaks at δ 18–22 ppm for tertiary phosphines. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 384.12 (C₂₄H₂₁OP⁺).

Comparative Analysis of Synthetic Methods

The quaternization route outperforms traditional Grignard-based methods in scalability and purity. For example, Grignard reactions between phenylmagnesium bromide and 2-phenoxyphenylphosphonates yield only 54% product due to competing elimination.

Applications and Derivatives

This compound serves as a ligand in palladium-catalyzed cross-couplings, enhancing turnover frequencies by 40% compared to triphenylphosphine. Derivatives with electron-withdrawing substituents on the phenoxy group exhibit improved air stability, broadening utility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2-Phenoxyphenyl)diphenylphosphine can undergo various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxide.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Addition: The compound can undergo addition reactions with alkenes and alkynes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Addition: Radical initiators or catalysts such as palladium can facilitate addition reactions.

Major Products

Oxidation: Diphenylphosphine oxide derivatives.

Substitution: Various substituted phenoxyphenyl derivatives.

Addition: γ-functionalized phosphine ligand precursors.

Scientific Research Applications

Catalytic Applications

The compound is employed as a ligand in several important reactions, including:

- Palladium-Catalyzed Reactions : It is utilized in the formation of diaryl amines through the coupling of aryl halides with amines, showcasing its role in amine synthesis .

- C-H Activation : The compound facilitates the direct C-H arylation of various substrates, including benzothiadiazoles, which is crucial for constructing complex molecular architectures .

- Carbonylation Reactions : It acts as a ligand in the carbonylation of aryl iodides, enabling the synthesis of aryl ketones .

- Suzuki-Miyaura Coupling : This reaction benefits from (2-Phenoxyphenyl)diphenylphosphine as a ligand, allowing for efficient cross-coupling between boronic acids and aryl halides .

Data Table: Summary of Catalytic Reactions

| Reaction Type | Description | Role of this compound |

|---|---|---|

| Palladium-Catalyzed Coupling | Formation of diaryl amines | Ligand |

| C-H Arylation | Direct arylation of benzothiadiazoles | Ligand |

| Carbonylation | Conversion of aryl iodides to aryl ketones | Ligand |

| Suzuki-Miyaura Coupling | Cross-coupling of boronic acids with aryl halides | Ligand |

Case Study 1: Synthesis of Diaryl Amines

In a study published in Organic Letters, researchers demonstrated the effectiveness of this compound as a ligand in the palladium-catalyzed synthesis of diaryl amines. The reaction exhibited high yields and selectivity, confirming the compound's role in facilitating complex organic transformations .

Case Study 2: C-H Activation

Another investigation focused on the application of this compound in C-H activation reactions. The results indicated that this ligand significantly improved the efficiency of direct arylation processes, allowing for the functionalization of otherwise inert C-H bonds .

Case Study 3: Carbonylation Process

A recent publication highlighted the use of this compound in carbonylation reactions involving aryl iodides. The study reported high conversion rates and product yields, showcasing its importance in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of (2-Phenoxyphenyl)diphenylphosphine in catalytic processes involves the coordination of the phosphine group to a metal center, facilitating various chemical transformations. The phenoxy group can influence the electronic properties of the phosphine, thereby affecting its reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares (2-Phenoxyphenyl)diphenylphosphine with structurally related diphenylphosphine derivatives:

Reactivity and Functional Differences

- However, the phenoxy group’s electron-donating nature may stabilize electron-deficient metal centers .

- Catalytic Performance : Methyldiphenylphosphine exhibits higher flexibility in catalysis (e.g., Suzuki reactions) due to its smaller size, whereas (4-Hydroxyphenyl)diphenylphosphine’s hydroxyl group enables dual functionality as a reducing agent and chiral auxiliary .

- Metal Extraction : Phosphine oxide derivatives with methoxyphenyl groups (e.g., 2-(Diphenylphosphoryl)methoxyphenyl) outperform commercial extractants in uranium(VI) recovery, achieving distribution ratios >100 .

Q & A

Q. What are the recommended synthetic routes for (2-Phenoxyphenyl)diphenylphosphine in laboratory settings?

A common method involves nucleophilic substitution or coupling reactions. For example, diphenylphosphine derivatives can be synthesized via lithium-mediated cleavage of triphenylphosphine, followed by reaction with 2-phenoxyphenyl electrophiles (e.g., aryl halides) under inert conditions. Reaction optimization may require temperature control (e.g., 90°C) and catalytic bases like triethylamine, as demonstrated in analogous phosphine syntheses . Characterization via P NMR and FT-IR is critical to confirm purity and structure.

Q. What safety protocols should be followed when handling this compound?

Key precautions include:

- Skin/Eye Contact: Immediate washing with soap and water (skin) or 15-minute rinsing with water (eyes), followed by medical consultation .

- Inhalation/Ingestion: Use fume hoods, avoid oral exposure, and seek medical attention if ingested .

- Storage: Under nitrogen or argon to prevent oxidation, in cool, flame-resistant containers.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological steps include:

- Spectroscopy: P NMR to confirm phosphorus environment (δ ~20–30 ppm for tertiary phosphines). FT-IR for P–C and P–O bond identification.

- Chromatography: HPLC or TLC with UV/fluorescence detection to assess purity.

- Elemental Analysis: Match experimental C/H/P percentages to theoretical values.

Advanced Research Questions

Q. How does this compound enhance catalytic activity in transition-metal complexes for hydrosilylation reactions?

The phosphine’s electron-donating aryl groups stabilize metal centers (e.g., Pt or Pd), improving catalytic turnover. For example, graphite oxide functionalized with diphenylphosphine ligands enhances platinum complex activity in hydrosilylation by increasing dispersion and reducing metal leaching. Reaction optimization involves varying ligand-to-metal ratios and solvent polarity (e.g., chloroform vs. THF) .

Q. What factors contribute to contradictory data in thermal stability studies of phosphine derivatives like this compound?

Discrepancies often arise from:

- Experimental Conditions: Oxidative vs. inert atmospheres (e.g., air vs. N) during thermogravimetric analysis (TGA).

- Sample Purity: Trace moisture or oxygen accelerates decomposition.

- Comparative Benchmarks: Studies using AO1010 as a reference antioxidant show higher stability for diphenylphosphine derivatives under nitrogen, but lower stability in oxidative environments .

Q. What methodologies are effective for studying the antioxidant mechanisms of this compound in polymer matrices?

Key approaches include:

- Radical Scavenging Assays: Use DPPH or ABTS assays to quantify hydroxyl radical quenching efficiency.

- Polymer Aging Tests: Accelerated aging under UV light or heat (e.g., 70°C for 500 hours) with monitoring of melt flow index (MFI) and yellowing index (YI).

- Mechanistic Probes: ESR spectroscopy to detect stabilized radical intermediates in polypropylene blends .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.